molecular formula C14H18BF3O3 B13073820 2,2,2-Trifluoro-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)ethanol

2,2,2-Trifluoro-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)ethanol

Cat. No.: B13073820
M. Wt: 302.10 g/mol
InChI Key: QYKOIXMYYLROLL-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)ethanol is a compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. This compound features a trifluoromethyl group, a phenyl ring, and a dioxaborolane moiety, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)ethanol typically involves a multi-step process. One common method includes the following steps:

    Formation of the Boronic Ester: The initial step involves the reaction of a phenylboronic acid with pinacol to form the boronic ester.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Hydroxylation: The final step involves the hydroxylation of the intermediate to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)ethanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a trifluoromethyl ketone, while reduction may produce a trifluoromethyl alkane.

Scientific Research Applications

2,2,2-Trifluoro-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)ethanol involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The dioxaborolane moiety can form reversible covalent bonds with nucleophilic sites in proteins, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Uniqueness

Compared to similar compounds, 2,2,2-Trifluoro-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)ethanol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to participate in various chemical reactions, making it a valuable intermediate in organic synthesis and drug development.

Properties

Molecular Formula

C14H18BF3O3

Molecular Weight

302.10 g/mol

IUPAC Name

2,2,2-trifluoro-1-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanol

InChI

InChI=1S/C14H18BF3O3/c1-12(2)13(3,4)21-15(20-12)10-8-6-5-7-9(10)11(19)14(16,17)18/h5-8,11,19H,1-4H3

InChI Key

QYKOIXMYYLROLL-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C(C(F)(F)F)O

Origin of Product

United States

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